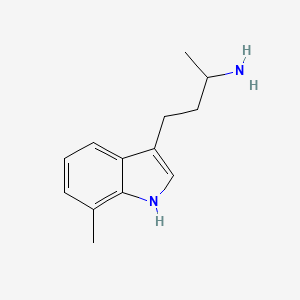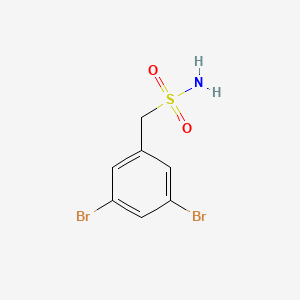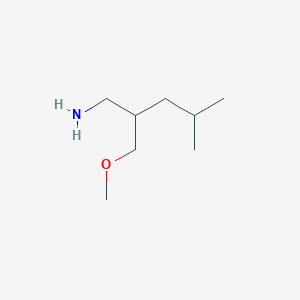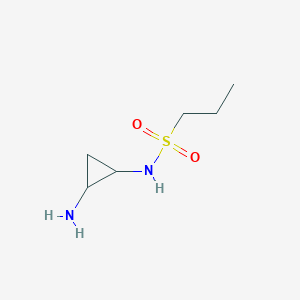
N-(2-aminocyclopropyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminocyclopropyl)propane-1-sulfonamide is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an amino group, which is further connected to a propane-1-sulfonamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of N-(2-aminocyclopropyl)propane-1-sulfonamide typically involves the reaction of cyclopropylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(2-aminocyclopropyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-aminocyclopropyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: Research involving this compound focuses on its potential therapeutic effects, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(2-aminocyclopropyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
N-(2-aminocyclopropyl)propane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A well-known antibacterial agent used to treat infections.
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other sulfonamides. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-(2-aminocyclopropyl)propane-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-2-3-11(9,10)8-6-4-5(6)7/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
FSOWFWHHMFCFCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


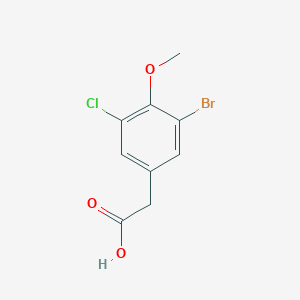
![3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide](/img/structure/B13210033.png)
![{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13210041.png)
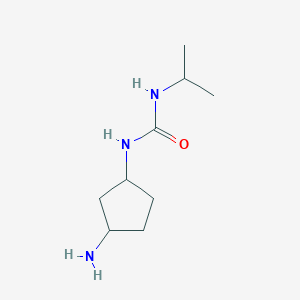
![5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13210051.png)
![Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13210058.png)
![1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13210065.png)
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13210075.png)
